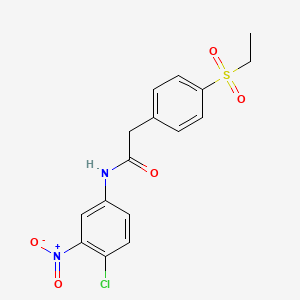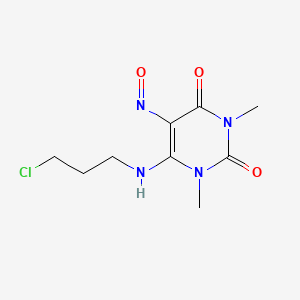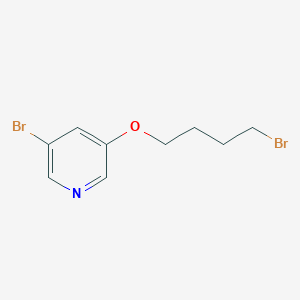
Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate is a synthetic organic compound that is often used in chemical research and pharmaceutical development. This compound features a benzyloxy group, a Boc-protected amino group, and an ester functionality, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the N-Boc-protected amino compound.
Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Esterification: The ester functionality is introduced via esterification of the carboxylic acid precursor with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further reactions. The benzyloxy group can undergo cleavage to release benzyl alcohol, which can then be oxidized or further modified.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-Benzyloxy-4-oxo-heptanoate: Lacks the N-Boc-protected amino group.
Ethyl 7-(N-Boc)amino-4-oxo-heptanoate: Lacks the benzyloxy group.
Ethyl 5-Benzyloxy-7-amino-4-oxo-heptanoate: Lacks the Boc protection on the amino group.
Uniqueness
Ethyl 5-Benzyloxy-7-(N-Boc)amino-4-oxo-heptanoate is unique due to the presence of both the benzyloxy group and the N-Boc-protected amino group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C21H31NO6 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
ethyl 7-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-5-phenylmethoxyheptanoate |
InChI |
InChI=1S/C21H31NO6/c1-5-26-19(24)12-11-17(23)18(27-15-16-9-7-6-8-10-16)13-14-22-20(25)28-21(2,3)4/h6-10,18H,5,11-15H2,1-4H3,(H,22,25) |
Clave InChI |
JOJDPYWVNKYKHX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)C(CCNC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


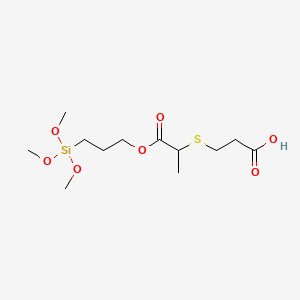

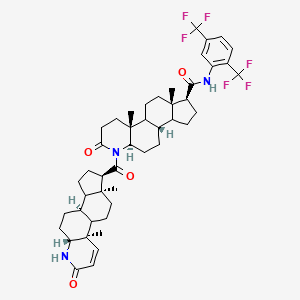


![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)

![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)

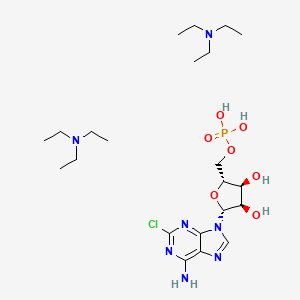
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
